Cas no 2229377-90-4 (4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one)

4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one
- 2229377-90-4
- EN300-1989007
-
- インチ: 1S/C11H10ClNO3/c12-8-1-6(7-3-10(14)13-4-7)2-9-11(8)16-5-15-9/h1-2,7H,3-5H2,(H,13,14)
- InChIKey: YKAXVAIVOWJBTB-UHFFFAOYSA-N
- ほほえんだ: ClC1=C2C(=CC(=C1)C1CC(NC1)=O)OCO2
計算された属性
- せいみつぶんしりょう: 239.0349209g/mol
- どういたいしつりょう: 239.0349209g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 299
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1989007-0.5g |
4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one |
2229377-90-4 | 0.5g |
$946.0 | 2023-09-16 | ||
Enamine | EN300-1989007-10.0g |
4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one |
2229377-90-4 | 10g |
$4236.0 | 2023-05-31 | ||
Enamine | EN300-1989007-1.0g |
4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one |
2229377-90-4 | 1g |
$986.0 | 2023-05-31 | ||
Enamine | EN300-1989007-2.5g |
4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one |
2229377-90-4 | 2.5g |
$1931.0 | 2023-09-16 | ||
Enamine | EN300-1989007-0.05g |
4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one |
2229377-90-4 | 0.05g |
$827.0 | 2023-09-16 | ||
Enamine | EN300-1989007-0.1g |
4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one |
2229377-90-4 | 0.1g |
$867.0 | 2023-09-16 | ||
Enamine | EN300-1989007-5.0g |
4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one |
2229377-90-4 | 5g |
$2858.0 | 2023-05-31 | ||
Enamine | EN300-1989007-0.25g |
4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one |
2229377-90-4 | 0.25g |
$906.0 | 2023-09-16 | ||
Enamine | EN300-1989007-5g |
4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one |
2229377-90-4 | 5g |
$2858.0 | 2023-09-16 | ||
Enamine | EN300-1989007-1g |
4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one |
2229377-90-4 | 1g |
$986.0 | 2023-09-16 |
4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one 関連文献
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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3. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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4. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-oneに関する追加情報
Introduction to 4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one (CAS No. 2229377-90-4)
4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one, identified by the Chemical Abstracts Service Number (CAS No.) 2229377-90-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic compound features a unique structural framework that has garnered attention for its potential applications in drug discovery and development. The molecule combines a pyrrolidinone core with a dioxaindan substituent, presenting an intriguing scaffold for further chemical manipulation and biological evaluation.
The structural motif of 4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one encompasses both aromatic and heterocyclic elements, which are well-documented for their role in modulating biological pathways. The presence of a chloro group at the 7-position of the dioxaindan ring enhances its reactivity, making it a versatile intermediate for synthesizing more complex derivatives. This feature is particularly valuable in medicinal chemistry, where structural modifications can fine-tune pharmacological properties such as solubility, bioavailability, and target specificity.
In recent years, there has been growing interest in exploring the pharmacological potential of 4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one and its analogs. The compound's scaffold has been investigated for its interactions with various biological targets, including enzymes and receptors implicated in inflammatory responses, neurodegenerative diseases, and cancer. Preliminary studies suggest that derivatives of this compound may exhibit inhibitory activity against key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are pivotal in mediating inflammatory processes.
One of the most compelling aspects of 4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one is its potential as a lead compound for drug development. The combination of the pyrrolidinone ring and the dioxaindan moiety provides multiple sites for chemical functionalization, allowing researchers to design molecules with tailored biological activities. For instance, modifications at the 5-position of the dioxaindan ring could enhance binding affinity to specific protein targets, while alterations at the pyrrolidinone nitrogen might improve metabolic stability.
The synthesis of 4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted precursors followed by functional group transformations. The chloro substitution at the 7-position is typically introduced through electrophilic aromatic substitution or nucleophilic aromatic substitution reactions, depending on the reaction conditions and available reagents.
From a computational chemistry perspective, 4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one has been subjected to molecular modeling studies to predict its binding interactions with biological targets. These simulations have provided valuable insights into the compound's binding mode and have guided the design of more potent derivatives. For example, virtual screening techniques have been employed to identify analogs with improved affinity for enzymes such as COX-2 or specific receptors involved in pain signaling.
The pharmacokinetic properties of 4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one are also under investigation to assess its suitability for therapeutic applications. Factors such as solubility, permeability across biological membranes (P-glycoprotein), and metabolic stability are critical determinants of drug efficacy. In vitro studies have been conducted to evaluate these parameters, providing data that can inform drug formulation strategies.
In conclusion,4-(7-chloro-1,3-dioxaindan-5-yloxyprrolidin - 2-one (CAS No. 2229377 - 90 - 4) represents a promising scaffold for pharmaceutical innovation. Its unique structural features offer opportunities for designing molecules with targeted biological activities across multiple therapeutic areas. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in the development of next-generation therapeutics.
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